S-Acetylmercaptosuccinic anhydride

Catalog No.
S582732
CAS No.
6953-60-2
M.F
C6H6O4S
M. Wt
174.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Acetylmercaptosuccinic anhydride

CAS Number

6953-60-2

Product Name

S-Acetylmercaptosuccinic anhydride

IUPAC Name

S-(2,5-dioxooxolan-3-yl) ethanethioate

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

InChI

InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3

InChI Key

AHTFMWCHTGEJHA-UHFFFAOYSA-N

SMILES

CC(=O)SC1CC(=O)OC1=O

Synonyms

(acetylthio)succinic anhydride, S-acetylmercaptosuccinic anhydride, SAMSA

Canonical SMILES

CC(=O)SC1CC(=O)OC1=O

Protein Modification and Crosslinking

One of the primary applications of SAMSA is in protein modification and crosslinking. SAMSA reacts with the amino group (-NH2) of lysine residues in proteins to form stable amide bonds. This property allows researchers to:

  • Label proteins: By attaching a fluorescent or biotinylated group to SAMSA, researchers can label proteins for detection purposes in various techniques like Western blotting and immunofluorescence. Source: A gentle method for modification of protein with biotin:
  • Study protein-protein interactions: SAMSA can be used to crosslink proteins, covalently linking them together. This allows researchers to study protein-protein interactions and identify protein complexes. Source: Protein cross-linking with N-succinimidyl-(4-maleimidophenyl)cyclohexane-1-carboxylate (SMPH) and S-acetylmercaptosuccinic anhydride (SAMSA):

Synthesis of Peptides and Peptide Derivatives

SAMSA can also be used in the synthesis of peptides and peptide derivatives. It reacts with the carboxylic acid group (-COOH) of amino acids to form cyclic imides. This property allows researchers to:

  • Cyclize peptides: Cyclization can improve the stability and bioactivity of peptides. SAMSA can be used to cyclize peptides, leading to the development of new therapeutic agents. Source: Design and evaluation of conformationally constrained cyclic alpha-MSH analogues as potential melanocortin receptor agonists:
  • Introduce thiol groups: SAMSA can be used to introduce a thiol group (-SH) into peptides. This functional group can be further modified to attach various moieties, allowing researchers to create new peptide derivatives with desired properties. Source: A general method for the introduction of sulfhydryl groups into peptides using S-acetylmercaptosuccinic anhydride:

SAMSA is a small molecule containing an anhydride group and a sulfhydryl (thiol) group. It is an amine-reactive reagent due to the presence of the anhydride group, which readily reacts with primary amines. SAMSA's significance lies in its ability to introduce an acetylthio group (CH3COS-) onto biomolecules like peptides and proteins []. This modification can be used to study protein-protein interactions, enzyme activity, and protein stability [].


Molecular Structure Analysis

SAMSA has a cyclic structure with six members. The key features include:

  • An anhydride group (–C(O)-O-C(O)–), responsible for its reactivity with amines.
  • An acetyl group (CH3CO-) attached to a sulfur atom (–S–), forming the acetylthio group.
  • A succinic acid moiety (–CH2-CH2-CO2H) completing the cyclic structure [].

The presence of the thiol group allows potential hydrogen bonding, which can influence the reactivity and selectivity of the molecule [].


Chemical Reactions Analysis

  • Synthesis: SAMSA is typically synthesized from succinic anhydride and N-acetylhomocysteine thiolactone.

Balanced Chemical Equation:

C4H6O3 (Succinic anhydride) +  C6H9NO3S (N-acetylhomocysteine thiolactone) -> C6H6O4S (SAMSA) + CH3NO2 (Acetic acid)
  • Reactions with Amines: SAMSA reacts with primary amines (–NH2) to form acylated derivatives with an acetylthio group attached. This reaction is often used to modify proteins and peptides containing free amine groups [].

Balanced Chemical Equation (Example):

C6H6O4S (SAMSA) + R-NH2 (Primary amine) -> R-NHC(O)CH2CH2COSH (Acylated derivative) + CH3COOH (Acetic acid)

Physical And Chemical Properties Analysis

  • Melting Point: 112-114 °C []
  • Boiling Point: Decomposes above 250 °C []
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) []. Insoluble in water.
  • Stability: Relatively stable under dry conditions. Can hydrolyze in water to form succinic acid and N-acetylcysteine [].

The mechanism of action of SAMSA primarily involves its reaction with amine groups. The anhydride group acts as an electrophile, readily attacking nucleophilic amine groups on proteins and peptides. This reaction leads to the formation of an amide bond between the amine and the carbonyl carbon of the anhydride group, introducing the acetylthio moiety onto the biomolecule [].

SAMSA is a potentially harmful compound and should be handled with care. Safety concerns include:

  • Skin and eye irritant: Can cause irritation upon contact with skin and eyes [].
  • Toxic by inhalation and ingestion: Exposure can lead to respiratory problems and other health issues [].
  • Possible mutagen: Limited data suggests potential mutagenic properties.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6953-60-2

General Manufacturing Information

Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester: INACTIVE

Dates

Modify: 2023-08-15

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